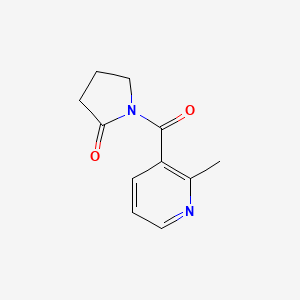

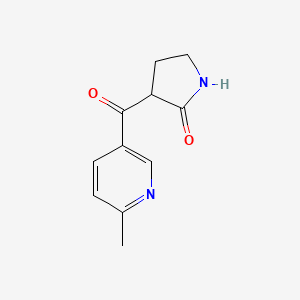

1-(2-Methylnicotinoyl)pyrrolidin-2-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Methylnicotinoyl)pyrrolidin-2-one, also known as 1-(2-Methylnicotinoyl)pyrrolidin-2-one, is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(2-Methylnicotinoyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methylnicotinoyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antioxidative Aktivität

Pyrrolidin-2-on-Derivate sollen antioxidative Aktivität aufweisen. Diese Eigenschaft ist in der Pharmakologie von entscheidender Bedeutung, da Antioxidantien Zellschäden durch freie Radikale verhindern oder verlangsamen können, wodurch möglicherweise verschiedene Krankheiten verhindert oder behandelt werden können .

Antifungal und Antibakterielle Eigenschaften

Diese Verbindungen zeigen auch vielversprechende Ergebnisse bei der Behandlung von Infektionen aufgrund ihrer antifungalen und antibakteriellen Aktivitäten. Dies macht sie wertvoll für die Entwicklung neuer antimikrobieller Wirkstoffe .

Antiepileptische Effekte

Einige Pyrrolidin-2-on-Derivate wurden auf ihre antiepileptischen Effekte untersucht, die bei der Behandlung von Krampfanfällen hilfreich sein könnten .

Antikrebs-Potenzial

Es besteht Interesse an diesen Verbindungen aufgrund ihrer potenziellen Antikrebs-Eigenschaften. Die Erforschung ihrer Wirksamkeit und Mechanismen könnte zu neuen Krebstherapien führen .

Antiarrhythmische Eigenschaften

Neuartige Pyrrolidin-2-on-Derivate wurden auf ihre antiarrhythmische Aktivität untersucht, was sie zu Kandidaten für die Behandlung von Herzrhythmusstörungen machen könnte .

Elektrokardiographische Auswirkungen

Zu den zugehörigen Studien gehören Bewertungen der elektrokardiographischen Auswirkungen dieser Verbindungen, die für das Verständnis ihrer Auswirkungen auf die Herzfunktion wichtig sind .

Adrenolytische Eigenschaften

Einige Derivate haben adrenolytische Eigenschaften gezeigt, das heißt, sie können die Wirkungen von Adrenalin blockieren und könnten bei Zuständen eingesetzt werden, in denen eine solche Wirkung erwünscht ist .

Wirkmechanismus

Target of Action

Pyrrolidin-2-one derivatives, which include this compound, are known to be versatile lead compounds for designing powerful bioactive agents . They have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .

Mode of Action

It’s known that the pyrrolidine ring and its derivatives, including pyrrolidin-2-one, contribute to the stereochemistry of the molecule . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Pyrrolidin-2-one derivatives are known to exhibit diverse biological activities , suggesting that they may interact with multiple biochemical pathways.

Result of Action

Pyrrolidin-2-one derivatives are known to have various significant biological activities , suggesting that they may have diverse molecular and cellular effects.

Action Environment

It’s known that the nature of the analyzed compounds plays an important role in chiral discrimination, especially in relation to chiral stationary phases .

Biochemische Analyse

Biochemical Properties

Pyrrolidin-2-ones, including 1-(2-Methylnicotinoyl)pyrrolidin-2-one, are known to interact with various enzymes, proteins, and other biomolecules, inducing prominent pharmaceutical effects

Cellular Effects

. These activities suggest that 1-(2-Methylnicotinoyl)pyrrolidin-2-one may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 1-(2-Methylnicotinoyl)pyrrolidin-2-one is not well-understood. The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . This suggests that 1-(2-Methylnicotinoyl)pyrrolidin-2-one may exert its effects at the molecular level through similar mechanisms.

Dosage Effects in Animal Models

The effects of 1-(2-Methylnicotinoyl)pyrrolidin-2-one at different dosages in animal models are not well-documented. It is known that pyrrolidin-2-ones have shown potent prophylactic antiarrhythmic properties in adrenaline-induced arrhythmia models .

Eigenschaften

CAS-Nummer |

1076198-58-7 |

|---|---|

Molekularformel |

C11H12N2O2 |

Molekulargewicht |

204.22 g/mol |

IUPAC-Name |

3-(2-methylpyridine-3-carbonyl)pyrrolidin-2-one |

InChI |

InChI=1S/C11H12N2O2/c1-7-8(3-2-5-12-7)10(14)9-4-6-13-11(9)15/h2-3,5,9H,4,6H2,1H3,(H,13,15) |

InChI-Schlüssel |

WWGMHRWUCMKRJJ-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC=N1)C(=O)N2CCCC2=O |

Kanonische SMILES |

CC1=C(C=CC=N1)C(=O)C2CCNC2=O |

Synonyme |

3-[(2-Methyl-3-pyridinyl)carbonyl]-2-pyrrolidinone; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid](/img/structure/B563352.png)

![(4aR,7S,8R,8aR)-8-[2-(furan-3-yl)ethyl]-4,7,8-trimethyl-1,2,5,6,7,8a-hexahydronaphthalene-4a-carboxylic acid](/img/structure/B563355.png)

![2-Ethoxy-4-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol](/img/structure/B563362.png)